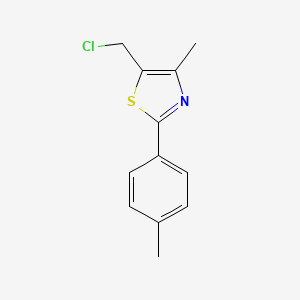

Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-

CAS No.: 61291-97-2

Cat. No.: VC18699809

Molecular Formula: C12H12ClNS

Molecular Weight: 237.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61291-97-2 |

|---|---|

| Molecular Formula | C12H12ClNS |

| Molecular Weight | 237.75 g/mol |

| IUPAC Name | 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C12H12ClNS/c1-8-3-5-10(6-4-8)12-14-9(2)11(7-13)15-12/h3-6H,7H2,1-2H3 |

| Standard InChI Key | HJGRNZRNOUWMAM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NC(=C(S2)CCl)C |

Introduction

Structural and Chemical Characteristics

The thiazole ring in this compound is a five-membered aromatic system containing one sulfur and one nitrogen atom. The substituents at positions 2, 4, and 5 introduce steric and electronic modifications that influence reactivity and interactions. Key features include:

-

Chloromethyl group (position 5): Enhances electrophilicity, enabling nucleophilic substitution reactions.

-

Methyl group (position 4): Contributes to steric hindrance and modulates electron density.

-

Para-methylphenyl group (position 2): Introduces hydrophobic interactions and π-stacking potential .

Table 1: Physicochemical Properties

Synthesis and Optimization

The synthesis of thiazole derivatives often involves cyclization reactions between thioureas or thioamides and α-halo carbonyl compounds. A patented method for analogous compounds (e.g., 4-methyl-5-(2-chloroethyl)-thiazole) involves:

-

Reaction of 3-thiocyanato-5-chloro-2-pentanone with 85% phosphoric acid at 95–100°C .

-

Hydrochloric acid treatment to substitute hydroxyl or thiol groups with chlorine .

For 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-thiazole, adjustments to the starting materials (e.g., using 4-methylphenyl thiourea) and reaction conditions (temperature, solvent) are required to accommodate the para-methylphenyl group. Yields typically range from 60–75%, with optimization focusing on minimizing byproducts .

Biological Activities and Mechanisms

Thiazole derivatives exhibit broad bioactivity due to their ability to interact with enzymes, receptors, and DNA. Key findings include:

Antimicrobial Properties

-

Structural-activity relationship (SAR): The chloromethyl group augments antibacterial efficacy by facilitating penetration through lipid bilayers. Derivatives with para-substituted phenyl groups show enhanced activity against Staphylococcus aureus .

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparison

The para-methylphenyl group in the target compound balances hydrophobicity and steric effects, whereas trifluoromethyl substituents (as in CAS 317318-97-1) increase metabolic resistance but reduce solubility .

Applications and Industrial Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume